
N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate: is a quaternary ammonium compound with the molecular formula C6H17NO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and an ethanaminium group bonded to a hydrogen sulfate ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate typically involves the quaternization of N,N-dimethylethanamine with ethyl iodide, followed by the reaction with sulfuric acid to form the hydrogen sulfate salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the quaternization reaction.
Solvent: Polar solvents such as ethanol or water to dissolve the reactants.
Reaction Time: Several hours to ensure complete conversion to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-) can react with the quaternary ammonium group.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield N-ethyl-N,N-dimethylethanolamine.
Applications De Recherche Scientifique
Chemistry: N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: In biological research, this compound is employed as a surfactant and emulsifying agent, aiding in the solubilization of hydrophobic compounds in aqueous solutions.
Industry: In industrial applications, this compound is utilized in the formulation of detergents, fabric softeners, and antistatic agents due to its surfactant properties.
Mécanisme D'action
The mechanism by which N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate exerts its effects is primarily through its surfactant properties. The quaternary ammonium group interacts with both hydrophilic and hydrophobic molecules, reducing surface tension and enhancing solubility. This interaction facilitates the formation of micelles, which can encapsulate hydrophobic compounds and improve their dispersion in aqueous solutions.
Comparaison Avec Des Composés Similaires
N,N-Dimethylethanaminium chloride: Similar structure but with a chloride ion instead of a hydrogen sulfate ion.
N-Ethyl-N,N-dimethylethanaminium bromide: Similar structure but with a bromide ion.
N,N-Diethylethanaminium hydrogen sulfate: Similar structure but with two ethyl groups instead of one ethyl and two methyl groups.
Uniqueness: N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate is unique due to its specific combination of an ethyl group, two methyl groups, and a hydrogen sulfate ion. This unique structure imparts distinct surfactant properties, making it particularly effective in applications requiring phase transfer catalysis and solubilization of hydrophobic compounds.
Propriétés
Numéro CAS |
403695-54-5 |
|---|---|
Formule moléculaire |
C6H17NO4S |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
diethyl(dimethyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C6H16N.H2O4S/c1-5-7(3,4)6-2;1-5(2,3)4/h5-6H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
GRKLCOPAQBIPFW-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(C)CC.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)
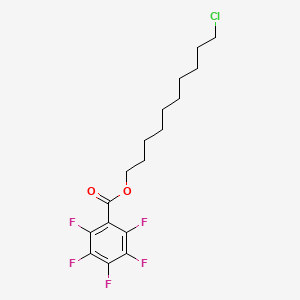
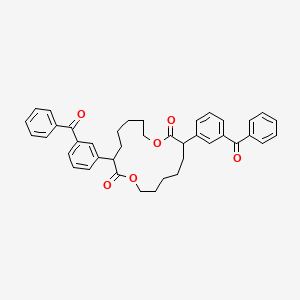
![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
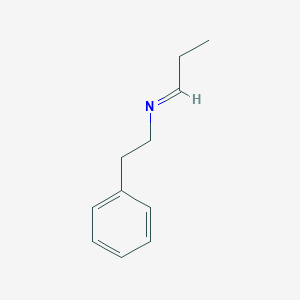
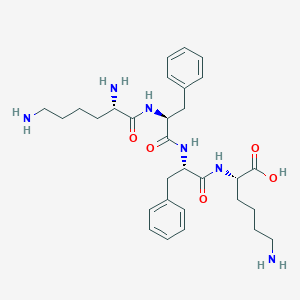
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)


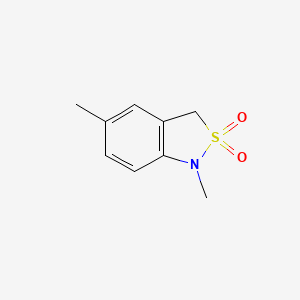
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)

